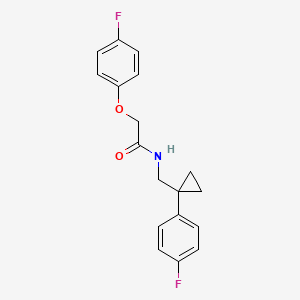

2-(4-fluorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenoxy)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NO2/c19-14-3-1-13(2-4-14)18(9-10-18)12-21-17(22)11-23-16-7-5-15(20)6-8-16/h1-8H,9-12H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAAUEXFGBHSRDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)COC2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-fluorophenol with an appropriate acylating agent to form 4-fluorophenyl acetate. This intermediate is then reacted with a cyclopropylmethylamine derivative under suitable conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction parameters to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted phenyl rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-fluorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups: The target compound’s 4-fluorophenoxy group may improve metabolic stability compared to chlorinated analogs (e.g., 27i, 27m) . Cyclopropane vs. Larger Rings: Cyclopropane-containing analogs (e.g., 27i) exhibit lower melting points (109–110°C) than cyclohexyl derivatives (150–152°C), likely due to reduced molecular rigidity .

- Synthetic Efficiency: Yields for cyclopropane derivatives (27i: 52%) are lower than those for non-strained systems (e.g., 81% in ), possibly due to steric challenges in cyclopropane synthesis .

Antimicrobial and Anti-Virulence Potential

- T3SS Inhibitors: Analogs like 27i–27m () are designed as Pseudomonas aeruginosa Type III Secretion System (T3SS) inhibitors. The target compound’s fluorophenoxy and cyclopropane groups may similarly disrupt bacterial virulence mechanisms .

- Amide Moieties: Compounds with amide linkages (e.g., ’s 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide) show antimicrobial activity, suggesting the target compound’s acetamide backbone could be bioactive .

Physicochemical Properties

- Polarity and Solubility: Lower Rf values (e.g., 0.26 for cyclohexyl derivative in ) indicate higher polarity compared to dichlorophenoxy analogs (Rf = 0.70 for 27m), which may influence solubility and bioavailability .

- Hydrogen Bonding : The 2-chloro-N-(4-fluorophenyl)acetamide () forms intermolecular N–H···O bonds, a feature that could enhance crystal packing and stability in the target compound .

Research Implications and Limitations

- Structural Optimization: Replacing dichlorophenoxy (27i) with fluorophenoxy may reduce toxicity while retaining target affinity.

- Data Gaps : Direct data on the target compound’s synthesis, bioactivity, and pharmacokinetics are absent; inferences are drawn from analogs.

- Synthetic Challenges: Cyclopropane rings complicate synthesis, as seen in lower yields for 27i (52%) compared to non-cyclopropane derivatives .

Biological Activity

2-(4-fluorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide, a synthetic organic compound, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article presents a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

- IUPAC Name : 2-(4-fluorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide

- CAS Number : 1049435-91-7

Synthesis Methods

The synthesis typically involves several steps:

- Formation of 4-Fluorophenyl Acetate : The reaction of 4-fluorophenol with an acylating agent.

- Cyclopropylmethylamine Reaction : The intermediate is reacted with a cyclopropylmethylamine derivative under controlled conditions (e.g., using dichloromethane or tetrahydrofuran as solvents).

- Purification : Techniques such as recrystallization or chromatography are employed to purify the final product.

The biological activity of 2-(4-fluorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This compound may inhibit certain pathways involved in cell proliferation and survival, particularly in cancer cells .

In Vitro Studies

Research has demonstrated that derivatives of phenylcyclopropane carboxamide exhibit significant inhibition of human myeloid leukemia cell lines (e.g., U937). These compounds showed effective inhibition on cell proliferation without exhibiting cytotoxic effects on normal cells .

Anti-Cancer Activity

A notable study investigated the anti-cancer properties of similar compounds within the cyclopropane class. The findings indicated that these compounds could effectively inhibit tumor growth in vitro and in vivo models. For instance, a derivative demonstrated a significant reduction in tumor size in xenograft models, suggesting potential for therapeutic applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have shown that modifications to the phenyl rings and cyclopropane moiety can significantly influence the biological efficacy of these compounds. The presence of fluorine atoms enhances lipophilicity and potentially increases binding affinity to target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.